molecular formula C8ClF17 B3031402 1-Chloroheptadecafluorooctane CAS No. 307-33-5

1-Chloroheptadecafluorooctane

Cat. No.: B3031402
CAS No.: 307-33-5
M. Wt: 454.51 g/mol
InChI Key: SYVYTZLRTMPUCD-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-Chloroheptadecafluorooctane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism by which 1-chloroheptadecafluorooctane exerts its effects is primarily related to its strong carbon-fluorine bonds. These bonds confer exceptional chemical stability and resistance to degradation. The compound interacts with molecular targets through hydrophobic interactions, affecting the structure and function of biological membranes and other macromolecules .

Comparison with Similar Compounds

1-Chloroheptadecafluorooctane is unique among fluorinated compounds due to its specific structure and properties. Similar compounds include:

These comparisons highlight the unique aspects of this compound, particularly its stability and versatility in various applications.

Biological Activity

1-Chloroheptadecafluorooctane, a member of the per- and polyfluoroalkyl substances (PFAS) family, is characterized by its unique chemical structure, which includes a long carbon chain fully substituted with fluorine atoms. This compound has garnered attention due to its persistence in the environment and potential biological effects.

This compound is notable for its strong carbon-fluorine bonds, which contribute to its stability and resistance to degradation. This stability raises concerns regarding its accumulation in biological systems and the environment. The compound's molecular formula is C17ClF17C_{17}ClF_{17}, and it exhibits hydrophobic characteristics due to the fluorinated carbon chain.

Toxicological Studies

Research on the toxicological effects of this compound is limited but highlights several key areas:

  • Bioaccumulation : Studies indicate that PFAS compounds can bioaccumulate in organisms. For example, certain PFAS have shown the ability to accumulate in higher trophic level organisms, suggesting a potential for this compound to enter food webs .
  • Endocrine Disruption : Some studies suggest that PFAS may interfere with hormonal systems. While specific data on this compound is scarce, related compounds within the PFAS family have demonstrated endocrine-disrupting properties .
  • Immunotoxicity : Research has indicated that exposure to PFAS can lead to immunotoxic effects, potentially impairing immune responses . This effect raises concerns about the health implications of exposure to this compound.

In Vivo and In Vitro Studies

  • Animal Studies : Limited animal studies have been conducted on similar compounds within the PFAS family. These studies often reveal alterations in liver function, lipid metabolism, and immune response. The extrapolation of these findings to this compound suggests potential adverse effects, although direct studies are necessary for confirmation.
  • Cell Culture Experiments : In vitro studies using cell lines exposed to fluorinated compounds have shown cytotoxic effects at high concentrations. These findings warrant further investigation into the specific cellular mechanisms affected by this compound.

Case Studies

While direct case studies specifically addressing this compound are lacking, broader research on PFAS provides valuable insights:

  • Environmental Impact : A case study in a contaminated site revealed significant levels of PFAS in groundwater and biota, emphasizing the need for monitoring and remediation efforts . The persistence of such compounds raises questions about their long-term biological impacts.
  • Human Health Studies : Epidemiological studies have linked PFAS exposure to various health outcomes, including increased cholesterol levels and thyroid disease. Although these studies do not specifically mention this compound, they highlight potential health risks associated with similar compounds .

Data Table: Summary of Biological Effects of PFAS Compounds

Biological EffectObserved CompoundsNotes
BioaccumulationVarious PFASAccumulation in wildlife and humans
Endocrine DisruptionPerfluorooctanoic acidPotential disruption of hormonal functions
ImmunotoxicityPerfluorinated compoundsImpaired immune response noted
Liver ToxicityPerfluorononanoic acidAlterations in liver function observed

Properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8ClF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVYTZLRTMPUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

ClC8F17, C8ClF17
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name Octane, 1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184724
Record name 1-Chloroheptadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307-33-5
Record name Perfluorooctyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=307-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroheptadecafluorooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloroheptadecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloroheptadecafluorooctane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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